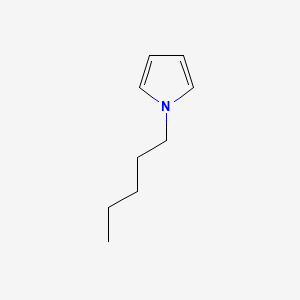

1H-Pyrrole, 1-pentyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

699-22-9 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-pentylpyrrole |

InChI |

InChI=1S/C9H15N/c1-2-3-4-7-10-8-5-6-9-10/h5-6,8-9H,2-4,7H2,1H3 |

InChI Key |

VODBTJROPIJKCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole, 1 Pentyl and Its Analogues

Classical Pyrrole (B145914) Annulation Reactions and their Adaptation for N-Alkylation

The formation of the pyrrole ring, a fundamental heterocyclic structure, can be achieved through several established annulation reactions. Many of these classical methods have been adapted to allow for the direct or subsequent introduction of an alkyl group onto the nitrogen atom, providing access to a wide range of N-substituted pyrroles.

Paal-Knorr Synthesis and N-Alkylation Strategies

The Paal-Knorr synthesis is a widely utilized and straightforward method for the preparation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgsynarchive.com To synthesize N-alkylated pyrroles like 1-pentylpyrrole, a primary amine such as pentylamine is used as the nitrogen source. The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism proceeds through the formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. A subsequent attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org Various catalysts and conditions have been developed to optimize this reaction, including the use of Brønsted acids like acetic acid, phosphoric acid, and p-toluenesulfonic acid, as well as solid acid catalysts such as montmorillonite clays. mdpi.comrgmcet.edu.in The use of heterogeneous catalysts offers advantages in terms of reusability and simplified workup procedures. mdpi.comresearchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, providing good to excellent yields of N-substituted pyrroles under mild conditions. organic-chemistry.org Enzyme-catalyzed approaches, using α-amylase, have also been reported to synthesize N-substituted pyrroles with high yields under mild conditions. nih.gov

Below is a table summarizing various conditions for the Paal-Knorr synthesis of N-substituted pyrroles.

| Reactants | Catalyst/Solvent | Temperature | Time | Yield |

| Acetonylacetone, Primary Amines | CATAPAL 200 (Alumina) / Solvent-free | 60 °C | 45 min | 68–97% |

| 2,5-Dimethoxytetrahydrofuran, Various Amines | Iron(III) chloride / Water | Mild | - | Good |

| 1,4-Dicarbonyl Compounds, Primary Amines | α-Amylase / Various Solvents | Mild | - | 60-99% |

| Diketones, Amines | Silica-supported Sulfuric Acid / Solvent-free | Room Temp. | 3 min | ~98% |

| Diketones, Amines | Iodine / Solvent-free | Room Temp. | Short | High |

This table is generated based on data from multiple sources. mdpi.comrgmcet.edu.inorganic-chemistry.orgnih.gov

Knorr Pyrrole Synthesis and Catalytic Variants for N-Substituted Pyrroles

The Knorr pyrrole synthesis is a classic method that traditionally involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org The standard Knorr synthesis typically produces N-unsubstituted pyrroles. However, modifications and catalytic variants have been developed to access N-substituted pyrroles. nih.gov

One strategy to obtain N-substituted pyrroles via a Knorr-type synthesis is to utilize a secondary amine in the initial formation of the α-amino-ketone, although this can be challenging due to the reactivity of the intermediates. A more modern approach involves catalytic dehydrogenative coupling reactions. For example, a manganese-catalyzed version of the Knorr synthesis has been reported, which couples 1,2-amino alcohols with keto esters to form highly functionalized pyrroles. nih.gov This method generates hydrogen as a byproduct and allows for a broader range of substrates. nih.gov

While direct N-alkylation during the Knorr synthesis is less common, the resulting N-H pyrrole can be subsequently alkylated in a separate step.

Hantzsch Pyrrole Synthesis and Derivatives

The Hantzsch pyrrole synthesis provides a versatile route to substituted pyrroles through the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org The use of a primary amine, such as pentylamine, directly yields the corresponding N-substituted pyrrole, making this method highly relevant for the synthesis of compounds like 1-pentylpyrrole. researchgate.net

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the primary amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org This method has been shown to be effective for producing a variety of N-alkylated pyrrole-3-carboxylates. cdnsciencepub.com

Despite its utility, the classical Hantzsch synthesis has seen limited use compared to other named reactions for pyrrole synthesis. thieme-connect.com However, modern variations under non-conventional conditions, such as mechanochemical synthesis or the use of different catalysts, have revitalized interest in this reaction. wikipedia.orgthieme-connect.com

| Reactants | Amine Source | Product Type |

| β-Ketoester, α-Haloketone | Primary Amine | N-Substituted Pyrrole-3-carboxylate |

| Ethyl Acetoacetate, α-Halo Aldehyd/Ketone | Pentylamine | N-Pentyl-substituted Pyrrole-3-carboxylic Ester |

| β-Keto Weinreb Amides, α-Bromoacetamide | Primary Amine | N-Substituted Pyrroles with Ketone at C-3 |

This table is generated based on data from multiple sources. cdnsciencepub.comthieme-connect.com

Barton-Zard Synthesis and N-Alkylated Pyrroles

The Barton-Zard synthesis is a powerful method for constructing the pyrrole ring from a nitroalkene and an α-isocyanide under basic conditions. wikipedia.orgsynarchive.com The reaction proceeds through a Michael-type addition, followed by cyclization and elimination of the nitro group to form the aromatic pyrrole. wikipedia.org

The standard Barton-Zard reaction yields an N-unsubstituted pyrrole. To obtain an N-alkylated pyrrole such as 1-pentylpyrrole, a subsequent N-alkylation step is necessary. This can be achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by reaction with an alkyl halide like 1-bromopentane.

Recent developments have explored variations of this reaction, including telescoped sequences where the Barton-Zard reaction is combined with other transformations in a one-pot procedure. irb.hr For example, an interrupted Barton-Zard reaction followed by a Friedel-Crafts alkylation has been used to synthesize complex polycyclic structures containing a pyrrole ring. irb.hr

Piloty-Robinson Pyrrole Synthesis

The Piloty-Robinson pyrrole synthesis involves the acid-catalyzed thermal rearrangement of azines of enolizable ketones to form pyrroles. drugfuture.comsay-my-name.net The reaction typically requires heating with an acid catalyst such as zinc chloride or hydrogen chloride. drugfuture.com

The proposed mechanism involves a nih.govnih.gov-sigmatropic rearrangement of the protonated azine, followed by cyclization and elimination of ammonia to afford the pyrrole ring. wikipedia.orgwikimedia.org This synthesis classically leads to N-unsubstituted pyrroles. Therefore, to produce 1-pentylpyrrole using this approach, a post-synthesis N-alkylation step would be required, similar to the strategy employed with the Barton-Zard synthesis.

Trofimov Reaction for Pyrrole Generation

The Trofimov reaction is a versatile method for synthesizing pyrroles from ketoximes and acetylenes, typically in the presence of a superbase system like KOH/DMSO. wikipedia.orgarkat-usa.org This reaction can be performed as a one-pot procedure starting directly from ketones by generating the ketoxime in situ. arkat-usa.orgresearchgate.net

The reaction mechanism is initiated by the deprotonation of the ketoxime, followed by its addition to acetylene to form an O-vinylketoxime. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and dehydration to yield the pyrrole. wikipedia.org

Depending on the reaction conditions, the Trofimov reaction can produce either N-H or N-vinyl pyrroles. wikipedia.org The formation of N-vinyl pyrroles occurs when the initially formed N-H pyrrole is deprotonated and reacts with a second molecule of acetylene. To obtain N-alkylated pyrroles like 1-pentylpyrrole, one could potentially intercept the intermediate N-anion with an alkylating agent, or more commonly, the resulting N-H pyrrole can be isolated and subsequently alkylated.

| Starting Materials | Base/Solvent System | Product(s) |

| Ketoxime, Acetylene | KOH/DMSO | N-H and/or N-Vinyl Pyrroles |

| Ketone, Hydroxylamine, Acetylene | KOH/DMSO | N-H and/or N-Vinyl Pyrroles (One-pot) |

This table is generated based on data from multiple sources. wikipedia.orgarkat-usa.orgresearchgate.net

Direct N-Alkylation of Pyrrole to form 1H-Pyrrole, 1-pentyl-

Direct N-alkylation is a primary strategy for synthesizing 1H-Pyrrole, 1-pentyl-. This approach involves the formation of a bond between the nitrogen atom of the pyrrole ring and a five-carbon pentyl group. However, the ambident nature of the pyrrolyl anion can lead to challenges in selectivity, often yielding a mixture of N- and C-alkylated products. organic-chemistry.orgcdnsciencepub.com

The reaction of pyrrole with pentyl halides, such as 1-bromopentane or 1-iodopentane (B145852), is a common alkylation method. Direct reaction with a simple alkyl halide like methyl iodide does not typically occur below 100°C; at higher temperatures, complex mixtures and polymeric materials are often formed. iust.ac.ir To achieve successful N-alkylation, the reaction is generally facilitated by a base. Phase transfer catalysis has proven effective for the N-alkylation of pyrrole using primary alkyl halides, providing a viable route to N-pentylpyrrole. cdnsciencepub.com

More recently, an acid-catalyzed intermolecular redox amination strategy has been developed, which avoids the need for stoichiometric strong bases typically associated with pyrrole N-alkylation. nih.gov This method can be particularly advantageous for producing derivatives that might be prone to elimination under strongly basic conditions. nih.gov

A highly effective and widely used laboratory method for the selective N-alkylation of pyrrole involves a two-step deprotonation-alkylation sequence. The N-hydrogen of pyrrole is significantly more acidic (pKa ≈ 17.5) than that of saturated amines, allowing for its complete deprotonation by a very strong base. iust.ac.ir

In this sequence, pyrrole is first treated with a strong base, such as n-butyllithium or sodium hydride, to generate the pyrryl anion. This anion is a potent nucleophile at the nitrogen atom. Subsequent reaction with a pentyl halide (e.g., 1-bromopentane) leads to the formation of 1H-Pyrrole, 1-pentyl-. iust.ac.ir The use of Grignard reagents can also lead to the formation of the pyrrolyl anion, though this often results in almost exclusive C-substitution. cdnsciencepub.com

Achieving high regioselectivity for N-substitution is crucial to avoid the formation of undesired C-alkylated isomers. Traditional alkylation methods often suffer from poor selectivity. organic-chemistry.org To overcome this, specific methodologies have been developed to favor N-alkylation exclusively.

One of the most successful modern approaches involves the use of ionic liquids as the reaction medium. organic-chemistry.orgorganic-chemistry.org Performing the alkylation of pyrrole with alkyl halides in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]) or 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) has been shown to yield N-substituted pyrroles with excellent yields and high regioselectivity. organic-chemistry.orgorganic-chemistry.org These reactions proceed under mild conditions, and the ionic liquid can often be recycled, offering a greener alternative to conventional solvents. organic-chemistry.org

| Method | Base/Catalyst | Reagent | Conditions | Selectivity |

| Deprotonation-Alkylation | Strong Base (e.g., n-BuLi, NaH) | Pentyl Halide | Anhydrous solvent | High N-selectivity |

| Phase Transfer Catalysis | Quaternary Ammonium Salt | Pentyl Halide | Biphasic system | Good N-selectivity cdnsciencepub.com |

| Ionic Liquid Medium | None required | Pentyl Halide | 40-80°C | High N-selectivity organic-chemistry.orgorganic-chemistry.org |

Multicomponent Reaction (MCR) Approaches to Pyrrole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for constructing complex molecules like N-pentylpyrrole derivatives. rsc.orgsemnan.ac.irresearchgate.net These methods build the pyrrole ring from acyclic precursors, directly installing the N-pentyl group in the process.

Key MCRs for synthesizing N-substituted pyrroles include:

Paal-Knorr Synthesis : This is one of the most direct and widely used methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, pentylamine. mdpi.comresearchgate.netorganic-chemistry.org The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org Numerous catalysts, including environmentally benign options like alumina, have been developed to facilitate this transformation under mild, often solvent-free, conditions. mdpi.comrsc.org

Hantzsch Pyrrole Synthesis : This classical MCR involves the reaction of a β-ketoester with an α-haloketone and a primary amine (pentylamine). wikipedia.orgthieme-connect.compharmaguideline.com This method allows for the assembly of highly substituted pyrrole rings.

Clauson-Kaas Synthesis : This reaction synthesizes N-substituted pyrroles from the reaction of a primary amine (pentylamine) with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govbeilstein-journals.orgarkat-usa.org Modifications using microwave irradiation have been shown to accelerate the reaction significantly. arkat-usa.orgresearchgate.net

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Pentylamine | - | Neutral or weakly acidic organic-chemistry.org |

| Hantzsch Synthesis | β-Ketoester | α-Haloketone | Pentylamine | Basic catalyst pharmaguideline.com |

| Clauson-Kaas Synthesis | 2,5-Dialkoxytetrahydrofuran | Pentylamine | - | Acid catalyst (e.g., Acetic Acid) nih.govbeilstein-journals.org |

Transition-Metal Catalyzed Syntheses of N-Pentylpyrrole Derivatives

Transition-metal catalysis offers powerful and versatile tools for the synthesis of substituted pyrroles, enabling the formation of C-C and C-N bonds under conditions that are often milder than traditional methods.

Palladium catalysts are particularly prominent in heterocyclic chemistry for their ability to mediate a wide range of coupling reactions. While direct palladium-catalyzed N-pentylation of pyrrole is less common than N-arylation or N-vinylation, the principles of palladium-catalyzed C-N bond formation are well-established and applicable. nih.govnih.gov

Palladium-catalyzed methods are frequently employed in multicomponent syntheses that construct the pyrrole ring. For instance, a one-pot, two-step procedure involving a Sonogashira coupling followed by a 5-endo-dig cyclization can produce highly substituted pyrroles. researchgate.net Such strategies can be adapted to incorporate an N-pentyl group by starting with a pentyl-substituted amine precursor. Palladium catalysis is also essential for the functionalization of the pyrrole ring itself, for example, in Suzuki-type coupling reactions to add aryl groups to the carbon framework of a pre-formed N-pentylpyrrole. mdpi.com

Rhodium-Catalyzed Functionalizations

Rhodium catalysts have proven effective in the synthesis of substituted pyrroles through various reaction pathways, notably the transannulation of 1,2,3-triazoles and the cyclization of dienyl azides.

One prominent method involves the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers, which enables the formation of a range of mono-, di-, and trisubstituted pyrroles. organic-chemistry.org Another variation of this approach is the transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes. nih.gov This reaction, conducted under microwave heating, typically yields N-perfluoroalkyl-3,4-disubstituted pyrroles as the major product. nih.gov While these examples produce N-sulfonyl or N-perfluoroalkyl pyrroles, the underlying catalytic principles can be adapted for the synthesis of N-alkyl pyrroles like 1H-Pyrrole, 1-pentyl-.

Additionally, rhodium compounds such as rhodium perfluorobutyrate (Rh₂(O₂CC₃F₇)₄) can catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org This method offers a mild and efficient pathway for forming the pyrrole ring. organic-chemistry.org

Table 1: Examples of Rhodium-Catalyzed Pyrrole Synthesis

| Catalyst System | Substrates | Reaction Type | Key Feature |

|---|---|---|---|

| Rhodium catalyst | N-sulfonyl-1,2,3-triazoles and vinyl ethers | Transannulation | Forms mono-, di-, and trisubstituted pyrroles. organic-chemistry.org |

| Rhodium catalyst | N-perfluoroalkyl-1,2,3-triazoles and terminal alkynes | Transannulation | Yields N-perfluoroalkyl-3,4-disubstituted pyrroles. nih.gov |

Copper-Catalyzed Functionalizations

Copper catalysis offers a cost-effective and versatile platform for pyrrole synthesis. Various copper-based systems have been developed to facilitate the construction of the pyrrole ring through different mechanisms.

One efficient method involves the copper-catalyzed cyclization of β-hydroxyhomopropargylic sulfonamides. researchgate.net Using copper(II) acetate in toluene at elevated temperatures can produce excellent yields of the corresponding pyrroles. researchgate.net Initially explored with stoichiometric amounts of the copper reagent, the process was optimized to require only catalytic quantities (10 mol%) to effectively drive the cyclization and subsequent dehydration steps. researchgate.net

Another approach utilizes a heterogeneous copper on carbon (Cu/C) catalyst to synthesize highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This method can also be performed as a one-pot reaction starting from nitroso dienophiles and 1,3-dienes. rsc.org Furthermore, nano copper catalysts have been employed in the reaction of vinyl azides with terminal alkynes to produce 2,5-disubstituted pyrroles with high efficiency and regioselectivity. organic-chemistry.org Copper(II) has also been used to catalyze the cascade synthesis of pyrrolo[3,4-b]quinoline-1,3(2H)-diones from o-amino carbonyl compounds and maleimides. nih.gov

Table 2: Selected Copper-Catalyzed Methodologies for Pyrrole Synthesis

| Catalyst System | Substrates | Reaction Type | Conditions |

|---|---|---|---|

| Copper(II) acetate (10 mol%) | β-hydroxyhomopropargylic sulfonamides | 5-endo-dig Cyclization/Dehydration | Toluene, reflux researchgate.net |

| Copper on Carbon (Cu/C) | 3,6-dihydro-1,2-oxazines | Cyclization | Neat heating rsc.org |

| Nano copper | Vinyl azides and terminal alkynes | Cycloaddition | Not specified organic-chemistry.org |

Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool for synthesizing complex heterocyclic frameworks under mild conditions. organic-chemistry.org For pyrrole synthesis, gold catalysts are particularly adept at triggering cascade reactions that efficiently construct the pyrrole ring.

A notable gold(I)-catalyzed cascade reaction enables the synthesis of substituted pyrroles from terminal alkynes and acetal moieties. organic-chemistry.org This process operates through an autotandem catalysis mechanism, where a single gold catalyst facilitates multiple steps: an initial addition of a gold-acetylide to the acetal, followed by a 5-endo-dig cyclization and aromatization. organic-chemistry.org This formal [3+2] annulation provides a modular approach to various substituted pyrroles with excellent functional group tolerance. organic-chemistry.org

In another application, a two-step, one-pot synthesis of fused pyrroles is achieved by first condensing an N-alkynylhydroxylammonium salt with an enolizable ketone, and then introducing a gold catalyst. nih.gov The gold catalyst triggers a cascade that features a 3,3-sigmatropic rearrangement, leading to polycyclic pyrroles in moderate to good yields. nih.gov These methods highlight the unique ability of gold catalysts to activate alkynes for complex transformations leading to the pyrrole core. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Dehydrogenative Couplings

Ruthenium-catalyzed reactions, particularly dehydrogenative couplings, provide an atom-economical route to pyrroles. These methods often involve the formation of C-N and C-C bonds with the elimination of hydrogen gas, representing a sustainable synthetic strategy.

Ruthenium-based pincer-type catalysts have been used to prepare various substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org A related strategy involves the acceptorless dehydrogenative coupling of β-amino alcohols and ynones, which proceeds in an atom- and step-economic fashion, producing only water and hydrogen gas as by-products. rsc.org This provides a sustainable pathway to functionalized pyrroles. rsc.org

Furthermore, ruthenium(II) catalysts can be employed for the oxidative C2-alkenylation of N-acyl pyrroles with alkenes. nih.gov In this reaction, the acyl group acts as a directing group to regioselectively functionalize the pyrrole ring. nih.gov Another ruthenium-catalyzed coupling involves the reaction of pyrroles with terminal alkynes, which proceeds via C-H bond activation to yield α-vinylpyrroles. nih.gov

Iron-Catalyzed Pyrrole Condensations

The use of iron, an earth-abundant and low-cost metal, aligns with the principles of sustainable chemistry. Iron catalysts have been successfully applied to the synthesis of N-substituted pyrroles, often through condensation reactions.

An operationally simple and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various primary amines can be catalyzed by a small amount of iron(III) chloride in water. organic-chemistry.org This method proceeds under very mild conditions and gives good to excellent yields of N-substituted pyrroles, making it suitable for synthesizing compounds like 1H-Pyrrole, 1-pentyl- by using pentylamine as the starting material. organic-chemistry.org

A sustainable synthesis of substituted pyrroles has also been developed using a well-defined, air-stable, molecular iron(0) complex. nih.gov This methodology is broadly applicable, tolerates a variety of functional groups, and is proposed to proceed through a hydrogen autotransfer process followed by an intramolecular dehydrative condensation. nih.gov Additionally, a patented method describes the use of ferric salt (FeX₃) to catalyze the cyclization of ω,γ-ynone compounds with primary amines to efficiently produce high-purity pyrrole derivatives. google.com

Table 3: Iron-Catalyzed Methodologies for Pyrrole Synthesis

| Catalyst System | Substrates | Reaction Type | Key Advantages |

|---|---|---|---|

| Iron(III) chloride (FeCl₃) | 2,5-dimethoxytetrahydrofuran and primary amines | Paal-Knorr Condensation | Mild conditions, uses water as a solvent, economical. organic-chemistry.org |

| Molecular iron(0) complex | Not specified | Dehydrative Condensation | Sustainable, uses an air-stable catalyst, broad applicability. nih.gov |

Green Chemistry Principles in the Synthesis of 1H-Pyrrole, 1-pentyl-

Green chemistry principles are increasingly integral to the development of synthetic methodologies for heterocyclic compounds like pyrroles. semanticscholar.org The goal is to design processes that are more efficient, produce less waste, and use less hazardous materials.

The classic Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (such as pentylamine to produce 1H-Pyrrole, 1-pentyl-), is inherently a green reaction due to its high atom economy, with water being the only byproduct. acs.orgunirioja.es This reaction can often be performed under mild, solvent-free, and catalyst-free conditions, further enhancing its environmental credentials. acs.orgunirioja.es

Several modern catalytic methods also incorporate green chemistry principles. For instance, conducting the iron-catalyzed Paal-Knorr synthesis in water significantly reduces the reliance on volatile organic solvents. organic-chemistry.org The development of syntheses that use earth-abundant and non-toxic catalysts, such as iron, is a key aspect of sustainable chemistry. nih.govgoogle.com Ruthenium-catalyzed dehydrogenative couplings are notable for their atom economy, producing hydrogen gas as the only theoretical byproduct besides the target molecule. organic-chemistry.orgrsc.org Surfactant-mediated synthesis in water, using reagents like sodium dodecyl sulfate, represents another green approach that facilitates the reaction of hydrophobic substrates in an aqueous medium. researchgate.net

Chemical Reactivity and Transformation Studies of 1h Pyrrole, 1 Pentyl

Electrophilic Aromatic Substitution (EAS) Reactions on the Pyrrole (B145914) Ring

Electrophilic substitution reactions on pyrrole and its N-substituted derivatives predominantly occur at the C2 (α) position due to the greater stability of the cationic intermediate formed. stackexchange.com The N-pentyl group does not typically alter this regiochemical preference.

Formylation and acylation of N-alkylpyrroles are fundamental transformations for introducing carbonyl functionality. These reactions are typically carried out under Friedel-Crafts conditions or related methods.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the pyrrole ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com For activated systems like N-pentylpyrrole, the reaction can proceed rapidly, even with milder catalysts or sometimes without a catalyst, to yield the 2-acylpyrrole derivative. scribd.com The use of acetic anhydride is a common method for acetylation. scribd.com The resulting ketone product is deactivated, which prevents further acylation reactions. organic-chemistry.org

A series of 3-(1-naphthoyl)-N-pentylpyrroles have been synthesized, indicating that acylation is a viable and important reaction for this class of compounds. clemson.edu While Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole with AlCl₃ can favor the 3-position via an organoaluminum intermediate, the use of weaker Lewis acids typically results in the expected 2-acyl product. nih.gov For N-alkylpyrroles like 1-pentylpyrrole, C2 acylation is the generally anticipated outcome.

Table 1: Representative Acylation Reactions on Pyrrole Systems

| Reactant | Acylating Agent | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Pyrrole | Acetic Anhydride | Acid Scavenger | 2-Acetylpyrrole | scribd.com |

| N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | AlCl₃ | N-p-toluenesulfonyl-3-(1-naphthoyl)pyrrole | nih.gov |

| N-pentylpyrrole nucleus | N,N-diphenylcarbamyl chloride | AlCl₃ | Acylated N-pentylpyrrole derivative | clemson.edu |

Nitration: The introduction of a nitro group (–NO₂) onto the pyrrole ring must be performed under carefully controlled, mild conditions to avoid polymerization and degradation caused by strong acids. stackexchange.com The standard nitrating mixture of concentrated nitric and sulfuric acids typically leads to the formation of tars. stackexchange.com A preferred reagent for the mononitration of pyrroles is acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride. stackexchange.com This method predominantly yields the 2-nitro derivative, with smaller amounts of the 3-nitro isomer. stackexchange.com Studies on N-methylpyrrole and N-benzylpyrrole have shown that further nitration of the 2-nitro derivative leads to 2,4-dinitropyrrole. stackexchange.comsci-hub.ru It is expected that 1-pentylpyrrole would follow a similar reactivity pattern.

Sulfonation: The sulfonation of pyrrole introduces a sulfonic acid group (–SO₃H). This reaction is reversible. wikipedia.org Direct sulfonation is typically achieved using a sulfur trioxide-pyridine complex, which is a milder sulfonating agent that avoids the harsh conditions of fuming sulfuric acid. This reaction generally produces pyrrole-2-sulfonic acid in high yield. scribd.com The application of this method to 1-pentylpyrrole would be expected to yield 1-pentyl-1H-pyrrole-2-sulfonic acid.

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation (introduction of a –CHO group) of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The Vilsmeier reagent, a chloromethyliminium salt, is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comjk-sci.com This electrophilic reagent reacts with activated rings such as 1-pentylpyrrole, which is more reactive than furan (B31954) or thiophene (B33073) in this context. jk-sci.com The reaction occurs selectively at the C2 position of the pyrrole ring to yield, after hydrolysis, the corresponding 2-carbaldehyde. chemistrysteps.comquimicaorganica.org Studies on the formylation of various N-substituted thienylpyrroles have confirmed that the Vilsmeier-Haack reaction proceeds selectively on the pyrrole ring. core.ac.uk

Houben-Hoesch Reaction: The Houben-Hoesch reaction is a variation of Friedel-Crafts acylation that synthesizes aryl ketones from electron-rich arenes (like polyphenols or their ethers) and nitriles, using an acid catalyst such as HCl and a Lewis acid. synarchive.comwikipedia.orgthermofisher.com The reacting electrophile is generated from the nitrile. wikipedia.org Given the high reactivity of N-pentylpyrrole, it could serve as a substrate for this reaction, reacting with a nitrile (e.g., acetonitrile) to produce a 2-acylpyrrole derivative after hydrolysis of the intermediate ketimine. wikipedia.orggcwgandhinagar.com

The high electron density of the pyrrole ring makes it very reactive towards halogens, often leading to polyhalogenated products. nih.govchemrxiv.org Therefore, controlled, regioselective halogenation requires specific reagents and conditions.

Bromination: The monobromination of N-alkylpyrroles can be achieved with high regioselectivity for the C2 position using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF). datapdf.comlookchem.com Using one equivalent of NBS results primarily in the 2-bromo derivative. datapdf.comlookchem.com In contrast, using molecular bromine (Br₂) can lead to the thermodynamically more stable 3-bromopyrrole as the major product, due to the acid-catalyzed isomerization of the initially formed 2-bromo product. datapdf.comlookchem.com Stepwise addition of NBS can be used to form di-, tri-, and tetrabromopyrroles. datapdf.com

Chlorination: Chlorination of pyrroles can be accomplished with N-chlorosuccinimide (NCS). datapdf.com The results are similar to bromination with NBS, yielding predominantly the 2-chloro derivative. However, the reaction is often not as selective as bromination. datapdf.com Other chlorinating agents used for pyrrole systems include sulfuryl chloride and chlorine gas. google.com

Table 2: Summary of Halogenation Conditions for N-Substituted Pyrroles

| Halogenation Type | Reagent | Typical Product | Key Observation | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-1-alkylpyrrole | High regioselectivity for C2 position. | datapdf.comlookchem.com |

| Bromination | Bromine (Br₂) | 3-Bromo-1-alkylpyrrole | Thermodynamic product favored due to HBr-catalyzed isomerization. | datapdf.comlookchem.com |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-1-alkylpyrrole | Generally less selective than bromination with NBS. | datapdf.com |

Nucleophilic Reactivity of the N-Deprotonated Pyrrole

While the pyrrole ring itself is electron-rich and reacts with electrophiles, the N-H proton of pyrrole is weakly acidic and can be removed by a strong base. However, in 1-pentylpyrrole, there is no N-H proton. Nucleophilic character can be induced by deprotonation of a C-H bond on the ring.

The term "pyrrolide anion" typically refers to the anion formed by deprotonating the nitrogen of pyrrole itself. In the case of 1-pentylpyrrole, an analogous carbanionic species can be generated by deprotonation of a C-H bond, a process often facilitated by organometallic bases like butyllithium (B86547). This C-deprotonation, or metalation, typically occurs at the C2 position, creating a potent nucleophile. This lithiated species can then react with various electrophiles. core.ac.uk For instance, the reaction of lithiated thienylpyrroles with DMF has been used to synthesize formyl derivatives that are not accessible through the Vilsmeier-Haack reaction. core.ac.uk The generation of such pyrrolyl anions from N-substituted pyrroles is a key step in directed ortho-metalation strategies and other functionalization reactions. nsf.gov

Regioselectivity in N- vs. C-Alkylation of Pyrrolides

The alkylation of pyrrolides, the conjugate base of pyrroles, presents a significant challenge in regioselectivity, as the reaction can occur at the nitrogen atom (N-alkylation) or at the carbon atoms of the ring (C-alkylation). The NH proton in pyrroles is moderately acidic, with a pKa of about 17.5, allowing for deprotonation by strong bases like butyllithium or sodium hydride to form the nucleophilic pyrrolide anion. atamanchemicals.com This anion is an ambident nucleophile, and the outcome of its reaction with an electrophile such as an alkyl halide is highly dependent on the reaction conditions.

The regioselectivity of this alkylation is governed by several key factors, including the nature of the counter-ion, the solvent, and the specific electrophile used. This principle is critical for the controlled synthesis of derivatives like 1H-Pyrrole, 1-pentyl-. Generally, N-alkylation is favored under conditions that promote dissociation of the ion pair, whereas C-alkylation is more common when the cation is strongly associated with the pyrrolide ring.

Key Factors Influencing Pyrrolide Alkylation Regioselectivity:

| Factor | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Rationale |

| Counter-ion | Large, soft cations (e.g., K+, Cs+) | Small, hard cations (e.g., Li+, Mg2+) | Harder cations coordinate more tightly to the nitrogen, leaving the carbon atoms as more accessible nucleophilic sites. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Nonpolar or polar protic solvents | Polar aprotic solvents solvate the cation, creating a "naked" and more reactive anion where the nitrogen, being the most electronegative atom, reacts preferentially. |

| Electrophile | Hard electrophiles (e.g., alkyl sulfates) | Soft electrophiles (e.g., allyl or benzyl (B1604629) halides) | Governed by Hard-Soft Acid-Base (HSAB) theory; the nitrogen is a harder nucleophilic center than the ring carbons. |

| Temperature | Higher temperatures | Lower temperatures | N-alkylation is often the thermodynamically controlled product, while C-alkylation can be the kinetically favored pathway. |

Control over these factors is essential for the selective synthesis of either N- or C-alkylated pyrroles. researchgate.netnih.gov For instance, the synthesis of 1H-Pyrrole, 1-pentyl- from pyrrole would typically involve using a strong base with a potassium or cesium counter-ion in a polar aprotic solvent to ensure high regioselectivity for the N-position.

Cycloaddition Reactions Involving the Pyrrole Moiety

Due to its aromatic character, the pyrrole ring is generally resistant to reactions that would disrupt its stable 6 π-electron system. wikipedia.org However, under specific conditions, N-substituted pyrroles like 1-pentylpyrrole can participate in various cycloaddition reactions. wikipedia.org

Diels-Alder Reactions of Pyrrole Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org However, pyrrole itself is a reluctant diene because the cycloaddition process leads to a loss of aromaticity. wikipedia.orgucla.edu Its reactivity is significantly lower than that of other five-membered heterocycles like furan.

N-substituted pyrroles can undergo Diels-Alder reactions, particularly when the nitrogen substituent is an electron-withdrawing group (e.g., acyl, sulfonyl). ucla.edu While the pentyl group in 1H-Pyrrole, 1-pentyl- is electron-donating, the molecule can still be forced to act as a diene with highly reactive dienophiles, often requiring high pressure or Lewis acid catalysis to enhance reaction rates and yields. ucla.edu

A more effective strategy to facilitate this transformation is through intramolecular Diels-Alder reactions. rsc.org By tethering the dienophile to the pyrrole nitrogen, the entropic barrier is reduced, making the cycloaddition more favorable. ucla.edu For example, a 1-pyrrolyl fumarate (B1241708) derivative has been shown to undergo a facile intramolecular Diels-Alder reaction. ucla.edursc.org This approach allows for the construction of complex bicyclic structures containing the pyrrole nitrogen. researchgate.net

[2+1]-Cycloadditions with Carbenes and Carbenoids

Pyrroles can react with carbenes or carbenoids in [2+1] cycloaddition reactions to form a transient cyclopropane (B1198618) intermediate. wikipedia.org A classic example is the reaction with dichlorocarbene (B158193), which leads to a dichlorocyclopropane adduct. wikipedia.org This intermediate is often unstable and readily undergoes rearrangement.

In what is known as the Ciamician–Dennstedt rearrangement, the dichlorocyclopropane intermediate formed from the reaction of a pyrrole with dichlorocarbene rearranges to form a 3-halopyridine. atamanchemicals.comwikipedia.org This reaction provides a pathway to expand the five-membered pyrrole ring into a six-membered pyridine (B92270) ring.

Recent advancements have also explored photochemical [2+1] cycloadditions. chemrxiv.orgchemrxiv.org Visible light can induce the formation of singlet nucleophilic carbenes that rapidly undergo cycloaddition with tethered olefins, creating unique bicyclic scaffolds. chemrxiv.orgnih.gov This method offers a catalyst-free approach to cyclopropanation and has been applied to various heterocyclic systems, showcasing a modern application of this fundamental reaction type. chemrxiv.orgresearchgate.net

Oxidation and Reduction Chemistry of 1H-Pyrrole, 1-pentyl-

The aromatic pyrrole ring can undergo both oxidation and reduction, leading to a variety of dearomatized products.

Oxidation: Pyrroles are susceptible to oxidation, which can be difficult to control. researchgate.net Under acidic conditions or in the presence of strong oxidants (e.g., ferric chloride, meta-chloroperoxybenzoic acid), pyrroles readily polymerize to form polypyrrole, a conducting polymer. wikipedia.orgresearchgate.net The autoxidation of alkyl-substituted pyrroles in the presence of air can also lead to degradation and polymerization. researchgate.net However, controlled oxidation is possible. A dearomative oxidation using a sulfoxide (B87167) as the oxidant can convert 3-substituted pyrroles into Δ³-pyrrol-2-ones, with oxygen being introduced at the more sterically hindered position. researchgate.net Photooxidation in the presence of singlet oxygen is another method to generate dearomatized products, such as pyrrolidinones. researchgate.net

Reduction: The pyrrole ring can be reduced to less saturated heterocycles. The Birch reduction of pyrrole derivatives, for example, can produce pyrrolines, with the regioselectivity depending on the position of any electron-withdrawing groups. wikipedia.org Catalytic hydrogenation using reagents like Raney nickel can fully saturate the ring, converting 1H-Pyrrole, 1-pentyl- into 1-pentylpyrrolidine.

Summary of Oxidation and Reduction Products:

| Reaction Type | Reagent/Condition | Product(s) |

| Oxidation | Strong oxidants (FeCl3), acid | Polypyrrole |

| Sulfoxide, acid anhydride | Δ³-pyrrol-2-one derivatives | |

| Singlet oxygen (Photooxidation) | Pyrrolidinone derivatives | |

| Reduction | Birch Reduction (Na/NH3) | N-Pentylpyrroline |

| Catalytic Hydrogenation (H2/catalyst) | 1-Pentylpyrrolidine |

Rearrangement Reactions of N-Pentylpyrrole Derivatives

Several important name reactions involving pyrroles proceed via molecular rearrangements. For N-pentylpyrrole derivatives, the most relevant is the Ciamician–Dennstedt rearrangement, which occurs subsequent to a [2+1] cycloaddition with a dihalocarbene as previously mentioned. wikipedia.org This reaction serves as a valuable method for ring expansion, converting the pyrrole nucleus into a 3-halopyridine structure.

Another significant rearrangement in pyrrole chemistry is the Piloty–Robinson pyrrole synthesis, which involves a libretexts.orglibretexts.org-sigmatropic rearrangement as a key step. wikipedia.org This reaction synthesizes substituted pyrroles from two equivalents of an aldehyde and hydrazine, proceeding through a di-imine intermediate that undergoes the rearrangement before ring closure. wikipedia.org While this is a synthetic route to pyrroles rather than a reaction of them, it highlights the role of sigmatropic rearrangements in the broader chemistry of this heterocyclic system.

Acid-Base Properties and Protonation Behavior of Pyrrole Derivatives

Compared to typical secondary amines, pyrrole is an exceptionally weak base. atamanchemicals.com The conjugate acid of pyrrole has a pKa of approximately -3.8. wikipedia.org This low basicity is a direct consequence of its aromaticity; the lone pair of electrons on the nitrogen atom is delocalized as part of the 6 π-electron aromatic system. atamanchemicals.comlibretexts.org Protonation of the nitrogen atom would destroy this aromatic stabilization, making the process highly unfavorable. atamanchemicals.com

Consequently, protonation of pyrrole and its N-alkyl derivatives does not occur on the nitrogen but rather on a ring carbon atom, typically at the C2 (alpha) position. wikipedia.orgresearchgate.net This is because the protonated intermediate at the C2 position allows for better charge delocalization than protonation at C3. wikipedia.org The resulting pyrrolium cation is no longer aromatic. researchgate.net

The presence of an N-pentyl group, which is an electron-donating alkyl group, slightly increases the basicity of the pyrrole ring compared to the unsubstituted parent compound. For instance, tetramethylpyrrole is significantly more basic (pKa of conjugate acid = +3.7) than pyrrole itself. wikipedia.org While the effect of a single pentyl group is less pronounced, it still enhances the electron density of the ring, making it a slightly stronger base than pyrrole, though it remains a carbon base. researchgate.net

Spectroscopic Analysis of Protonated Species

The protonation of N-substituted pyrroles, including 1H-Pyrrole, 1-pentyl-, does not occur on the nitrogen atom as might be expected. Instead, these compounds act as carbon bases, with protonation taking place on the α-carbon (C2) or β-carbon (C3) of the pyrrole ring. researchgate.net This leads to the formation of stable pyrrolium salts, particularly with strong acids like trifluoromethane (B1200692) sulfonic acid (TFS). researchgate.net

Predicting the precise ¹H NMR chemical shifts for the protonated species of 1H-Pyrrole, 1-pentyl- is challenging without direct experimental data. However, computational studies on similar α-protonated alkylpyrroles provide valuable insights into the expected spectroscopic characteristics. nih.gov A combined experimental and theoretical study on protonated alkylpyrroles has shown that Møller-Plesset perturbation theory (MP2) calculations can accurately predict ¹³C chemical shifts, while certain density functional theory (DFT) functionals provide better agreement for ¹H chemical shifts. researchgate.net

For α-protonated N-alkylpyrroles, the ¹H NMR signals for the protons attached to the pyrrole ring are expected to shift significantly downfield upon protonation, reflecting the change in the electronic environment of the aromatic ring. The chemical shifts of the pentyl group protons would also be influenced, albeit to a lesser extent.

Below is an interactive data table with representative calculated ¹H NMR chemical shifts for a generic α-protonated N-alkylpyrrolium ion, which can serve as an illustrative model for the protonated form of 1H-Pyrrole, 1-pentyl-.

Table 1: Illustrative Calculated ¹H NMR Chemical Shifts (ppm) for a Protonated N-Alkylpyrrolium Ion

| Proton | Calculated Chemical Shift (ppm) |

|---|---|

| H2 | 7.5 - 8.0 |

| H3 | 6.5 - 7.0 |

| H4 | 6.8 - 7.3 |

| H5 | 7.2 - 7.7 |

Note: These are generalized values based on computational studies of similar compounds and are intended for illustrative purposes. nih.govresearchgate.net

Theoretical Studies of Proton Affinity

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity. wikipedia.org Theoretical calculations have been instrumental in determining the proton affinities of a wide range of organic molecules, including N-substituted pyrroles. rsc.org These studies consistently indicate that the most favorable protonation site for N-alkylpyrroles is a ring carbon atom, underscoring their character as carbon bases. researchgate.net

The protonation of pyrrole derivatives is a more complex phenomenon compared to other nitrogen-containing heterocycles like imidazoles and pyrazoles. researchgate.net Theoretical explorations of the potential protonation sites (N1, C2, and C3) for various N-substituted pyrroles have been conducted to understand the factors influencing their basicity. researchgate.net

Computational methods such as the any-particle molecular-orbital second-order proton propagator (APMO/PP2) scheme have shown high accuracy in predicting the gas-phase proton affinities of organic molecules. rsc.org The proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. wikipedia.org

The following interactive data table provides representative theoretical proton affinity values for pyrrole and a simple N-alkylpyrrole to illustrate the expected range for 1H-Pyrrole, 1-pentyl-.

Table 2: Representative Theoretical Proton Affinity Values

| Compound | Protonation Site | Proton Affinity (kJ/mol) |

|---|---|---|

| Pyrrole | C2 | ~850 |

Note: These values are approximations based on theoretical studies of pyrrole and its simple alkyl derivatives. The actual proton affinity of 1H-Pyrrole, 1-pentyl- may vary.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1H-Pyrrole, 1-pentyl- |

| Trifluoromethane sulfonic acid |

| Pyrrole |

| N-Methylpyrrole |

| Imidazole |

Spectroscopic and Analytical Characterization of 1h Pyrrole, 1 Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules like 1H-Pyrrole, 1-pentyl-. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum of 1H-Pyrrole, 1-pentyl- displays characteristic signals corresponding to the protons on the pyrrole (B145914) ring and those on the pentyl side chain. The pyrrole ring protons are electronically distinct, with the α-protons (at C2 and C5) appearing at a different chemical shift than the β-protons (at C3 and C4) due to the influence of the nitrogen atom. Both sets of pyrrole protons typically appear as triplets.

The protons of the pentyl group exhibit chemical shifts and splitting patterns consistent with a straight-chain alkyl group. The methylene group protons directly attached to the nitrogen atom (N-CH₂) are the most downfield-shifted of the alkyl chain due to the deshielding effect of the nitrogen. The terminal methyl group (CH₃) appears as the most upfield signal, typically as a triplet.

Specific chemical shift values and multiplicities for the protons of 1H-Pyrrole, 1-pentyl- are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole H-2, H-5 | ~6.63 | Triplet | ~2.2 |

| Pyrrole H-3, H-4 | ~6.12 | Triplet | ~2.2 |

| N-CH₂- | ~3.85 | Triplet | ~7.3 |

| N-CH₂-CH₂- | ~1.75 | Multiplet | |

| -CH₂-CH₂-CH₂- | ~1.30 | Multiplet | |

| -CH₂-CH₃ | ~1.30 | Multiplet | |

| -CH₃ | ~0.88 | Triplet | ~6.1 |

Note: Data compiled from literature; exact values may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 1H-Pyrrole, 1-pentyl-, nine distinct signals are expected. Similar to the proton spectrum, the carbon atoms of the pyrrole ring are distinct, with the α-carbons (C2, C5) appearing downfield from the β-carbons (C3, C4) ipb.pt. The five carbons of the pentyl chain also show characteristic shifts, with the N-CH₂ carbon being the most downfield among the alkyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | ~121 |

| Pyrrole C-3, C-4 | ~108 |

| N-CH₂- | ~48 |

| N-CH₂-CH₂- | ~32 |

| -CH₂-CH₂-CH₂- | ~29 |

| -CH₂-CH₃ | ~22 |

| -CH₃ | ~14 |

Note: These are predicted values based on substituent effects on the pyrrole ring and typical alkyl chain shifts. Actual experimental values may differ.

Advanced 2D NMR experiments are invaluable for confirming the structural assignments made from 1D spectra, especially for more complex molecules nih.gov. For 1H-Pyrrole, 1-pentyl-, these techniques would provide the following correlations:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 1H-Pyrrole, 1-pentyl-, COSY would show correlations between adjacent protons in the pentyl chain (e.g., between N-CH₂ and N-CH₂-CH₂ protons). It would also confirm the coupling between the α- and β-protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the proton signal at ~6.63 ppm would correlate with the carbon signal at ~121 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly useful for connecting different parts of a molecule. For instance, HMBC would show a correlation from the N-CH₂ protons of the pentyl group to the α-carbons (C2, C5) of the pyrrole ring, confirming the point of attachment of the alkyl chain to the nitrogen atom nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of 1H-Pyrrole, 1-pentyl- shows a molecular ion peak at a mass-to-charge ratio (m/z) of 137, which corresponds to its molecular weight.

A summary of the major fragments observed in the EI mass spectrum is provided below.

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 137 | 51 | [C₉H₁₅N]⁺ (Molecular Ion, M⁺) |

| 81 | 100 | [C₅H₇N]⁺ (Base Peak) |

| 67 | 13 | [C₄H₅N]⁺ |

Note: Data compiled from literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for identifying specific compounds, like 1H-Pyrrole, 1-pentyl-, within complex mixtures.

The compound is first separated from other volatile and semi-volatile components in the sample based on its boiling point and affinity for the GC column. As it elutes from the column, it enters the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum serves as a chemical fingerprint, and by comparing this spectrum to libraries of known compounds, a positive identification can be made.

GC-MS has been successfully used to identify 1H-Pyrrole, 1-pentyl- in a variety of complex matrices, demonstrating its presence in both natural and processed materials.

Natural Products: N-pentylpyrrole has been identified in extracts from endophytic bacteria residing within medicinal plants, indicating it can be a naturally occurring metabolite nih.gov.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in 1H-Pyrrole, 1-pentyl-. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule ksu.edu.samdpi.com.

The vibrational spectrum of 1H-Pyrrole, 1-pentyl- is characterized by contributions from both the pyrrole ring and the N-pentyl substituent.

Pyrrole Ring Vibrations : The aromatic pyrrole ring exhibits characteristic C-H stretching vibrations above 3100 cm⁻¹, along with C=C and C-N stretching modes in the 1300-1600 cm⁻¹ region. Ring breathing modes, which are sensitive to substitution, are also prominent researchgate.netresearchgate.net.

Pentyl Group Vibrations : The pentyl chain gives rise to strong aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹. Additionally, characteristic bending vibrations for CH₂ (scissoring, ~1465 cm⁻¹) and CH₃ groups are expected researchgate.net.

The absence of an N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of N-substitution on the pyrrole ring researchgate.net.

Table 2: Characteristic Vibrational Frequencies for 1H-Pyrrole, 1-pentyl-

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyrrole Ring | 3100 - 3150 |

| C-H Stretch (Aliphatic) | Pentyl Chain | 2850 - 2960 |

| C=C Stretch | Pyrrole Ring | 1500 - 1600 |

| C-N Stretch | Pyrrole Ring | 1300 - 1400 |

| CH₂ Bending (Scissoring) | Pentyl Chain | ~1465 |

For the analysis of trace quantities of 1H-Pyrrole, 1-pentyl- or its detection within complex mixtures, Solid-Phase Fourier Transform Infrared (FTIR) spectroscopy offers significantly enhanced sensitivity. This technique is often coupled with a separation method like Gas Chromatography (GC-FTIR).

In a typical GC-FTIR setup with a solid-phase interface, the compounds eluting from the GC column are deposited as a small, concentrated spot onto an infrared-transparent substrate, such as a zinc selenide (ZnSe) disc nih.gov. The substrate is often cooled to cryogenic temperatures to ensure efficient trapping of the analyte. The FTIR spectrum is then acquired from this concentrated sample. This approach overcomes the sensitivity limitations of traditional light-pipe GC-FTIR by eliminating the dilution effect of the carrier gas, allowing for the identification of analytes at the nanogram level nih.gov. This enhanced sensitivity makes the technique highly valuable for forensic analysis and the characterization of minor components in various matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. The chromophore responsible for UV absorption in 1H-Pyrrole, 1-pentyl- is the pyrrole ring. The parent pyrrole molecule exhibits strong absorption bands in the UV region, which are attributed to π → π* electronic transitions within the aromatic system researchgate.netnist.gov.

The attachment of the pentyl group, an alkyl substituent, to the nitrogen atom acts as an auxochrome. This substitution is expected to cause a slight bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyrrole. The primary absorption maximum (λmax) for 1H-Pyrrole, 1-pentyl- is anticipated to be in the range of 210-230 nm.

Table 3: UV-Vis Absorption Data

| Compound | Chromophore | Expected λmax (nm) | Type of Transition |

|---|---|---|---|

| Pyrrole | Pyrrole Ring | ~210 | π → π* |

Chromatographic Separation Techniques

Gas Chromatography (GC) is the premier analytical technique for the separation, purity assessment, and quantification of volatile compounds such as 1H-Pyrrole, 1-pentyl-. The method's high resolution allows for the separation of the target analyte from synthesis precursors, byproducts, and solvent impurities.

For analysis, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically employed nih.govnih.gov. The sample is vaporized in a heated injector and carried through the column by an inert gas, with separation based on the compound's boiling point and interaction with the stationary phase.

Purity Assessment : The purity of a 1H-Pyrrole, 1-pentyl- sample can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

Quantification : For accurate quantification, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons and excellent linearity bris.ac.uk. Quantification is achieved by creating a calibration curve from standards of known concentration or by using an internal standard method. For unambiguous identification, GC is often coupled with a Mass Spectrometer (GC-MS) nih.govbris.ac.uk.

Table 4: Typical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) |

| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50-80°C, ramp to 250-280°C |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1H-Pyrrole, 1-pentyl- |

| Pyrrole |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purification and analysis of various organic compounds, including N-alkylpyrroles like 1H-Pyrrole, 1-pentyl-. Given the non-polar nature of the pentyl group and the moderate polarity of the pyrrole ring, reversed-phase HPLC (RP-HPLC) is the most suitable method for its separation and analysis. This technique separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup for 1H-Pyrrole, 1-pentyl-, a non-polar stationary phase, such as a C18 column, would be employed. The mobile phase would consist of a polar solvent system, commonly a mixture of acetonitrile and water or methanol and water. The ratio of the organic solvent to water can be adjusted to optimize the retention time and resolution of the compound. For preparative applications aimed at purifying the compound, a scalable liquid chromatography method can be developed.

While specific, validated HPLC methods for 1H-Pyrrole, 1-pentyl- are not extensively detailed in publicly available literature, suitable conditions can be extrapolated from established methods for other pyrrole derivatives. For instance, methods developed for the analysis of various N-substituted pyrroles often utilize a C18 stationary phase with a mobile phase of acetonitrile and a buffer, such as phosphate, or an acid modifier like formic acid for mass spectrometry compatibility.

The detection of 1H-Pyrrole, 1-pentyl- is typically achieved using a UV-Vis detector. The pyrrole ring exhibits UV absorbance, and a common detection wavelength for pyrrole-containing compounds is in the range of 225 nm.

A proposed set of HPLC parameters for the analysis of 1H-Pyrrole, 1-pentyl- is detailed in the interactive data table below. These parameters are based on typical conditions used for the analysis of similar pyrrole derivatives and serve as a starting point for method development and validation.

Table 1: Illustrative HPLC Parameters for the Analysis of 1H-Pyrrole, 1-pentyl-

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Detailed Research Findings

Research on the HPLC analysis of various pyrrole derivatives provides a framework for the purification and analysis of 1H-Pyrrole, 1-pentyl-. Studies on other N-alkylpyrroles have successfully employed RP-HPLC with C18 columns. The choice of a C18 column is due to its hydrophobic nature, which allows for effective separation of compounds with non-polar alkyl chains.

The mobile phase composition is a critical factor in achieving good chromatographic separation. For pyrrole derivatives, a mixture of acetonitrile and water is commonly used. A gradient elution, where the concentration of the organic solvent is increased over time, can be beneficial for separating 1H-Pyrrole, 1-pentyl- from impurities with different polarities. An isocratic elution, with a constant mobile phase composition, may be suitable for routine analysis once the optimal solvent ratio is determined.

The flow rate and column temperature are adjusted to optimize peak shape and analysis time. A flow rate of 1.0 mL/min is standard for many analytical HPLC applications. Maintaining a constant column temperature, for example at 30 °C, ensures reproducible retention times.

UV detection at a low wavelength, such as 225 nm, is generally effective for pyrrole-containing compounds due to the electronic transitions within the pyrrole ring. This allows for sensitive detection and quantification of 1H-Pyrrole, 1-pentyl-. For purification purposes, the fractions corresponding to the desired peak can be collected. The purity of the collected fractions can then be assessed by re-injecting a sample into the HPLC system under the same conditions.

Computational and Theoretical Investigations of 1h Pyrrole, 1 Pentyl

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, offer a detailed description of the electronic structure and energy of molecules. These methods are instrumental in predicting molecular geometries, vibrational frequencies, and a wide range of other properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of medium-sized organic molecules like 1H-Pyrrole, 1-pentyl-. DFT calculations are computationally less demanding than other high-level ab initio methods, yet they can provide accurate results for geometries and electronic properties.

A common approach for such studies involves the use of hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-31G*, which provides a good balance between accuracy and computational cost. Geometry optimization of 1H-Pyrrole, 1-pentyl- at this level of theory would reveal the most stable three-dimensional arrangement of its atoms.

The electronic structure of 1H-Pyrrole, 1-pentyl- is characterized by the aromatic pyrrole (B145914) ring, where the nitrogen lone pair participates in the π-system, leading to a high electron density in the ring. The 1-pentyl group, being an alkyl substituent, is expected to have a minor electronic effect on the pyrrole ring, primarily acting as a weak electron-donating group through inductive effects. This can slightly increase the electron density on the pyrrole ring compared to unsubstituted pyrrole.

To illustrate the expected geometric parameters, a data table based on DFT calculations of the closely related N-methylpyrrole is presented below. The bond lengths and angles in 1H-Pyrrole, 1-pentyl- are anticipated to be very similar to these values, with minor variations due to the larger alkyl chain.

Table 1: Calculated Geometrical Parameters of N-methylpyrrole using DFT (B3LYP/6-311G ) and MP2/6-311G** Methods**

| Parameter | Bond/Angle | DFT (B3LYP/6-311G) | MP2/6-311G |

| Bond Lengths (Å) | N1-C2 | 1.381 | 1.378 |

| C2-C3 | 1.378 | 1.383 | |

| C3-C4 | 1.426 | 1.424 | |

| N1-C5 | 1.381 | 1.378 | |

| C4-C5 | 1.378 | 1.383 | |

| N1-C6 (Methyl) | 1.464 | 1.461 | |

| Bond Angles (°) | C5-N1-C2 | 109.1 | 109.2 |

| N1-C2-C3 | 107.8 | 107.7 | |

| C2-C3-C4 | 108.6 | 108.7 | |

| C3-C4-C5 | 108.6 | 108.7 | |

| N1-C5-C4 | 107.8 | 107.7 | |

| C2-N1-C6 (Methyl) | 125.4 | 125.4 | |

| C5-N1-C6 (Methyl) | 125.4 | 125.4 |

Data adapted from a study on N-methylpyrrole. The values for 1H-Pyrrole, 1-pentyl- are expected to be similar for the pyrrole ring.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of their movements over time.

For 1H-Pyrrole, 1-pentyl-, MD simulations can provide insights into its dynamic behavior in the liquid phase or in solution. By simulating a box of 1H-Pyrrole, 1-pentyl- molecules, or a single molecule in a solvent like water or an organic solvent, one can study various properties, including:

Conformational Dynamics: MD simulations can reveal the conformational transitions of the pentyl group over time, providing a dynamic picture of the conformational landscape that complements the static view from quantum chemical calculations.

Solvation Structure: The arrangement of solvent molecules around 1H-Pyrrole, 1-pentyl- can be analyzed to understand the nature of intermolecular interactions. For example, in an aqueous solution, the pyrrole ring can act as a weak hydrogen bond acceptor, while the pentyl group is hydrophobic.

Transport Properties: Properties such as the diffusion coefficient of 1H-Pyrrole, 1-pentyl- in a given solvent can be calculated from MD simulations, which is important for understanding its transport behavior in various applications.

The accuracy of MD simulations depends on the quality of the force field used to describe the interactions between atoms. Force fields are sets of parameters that define the potential energy of the system as a function of the atomic coordinates. For organic molecules like 1H-Pyrrole, 1-pentyl-, well-established force fields such as AMBER, CHARMM, or OPLS are often used.

Structure-Property Relationship (SPR) Modeling for Predicting Chemical Behavior

Structure-Property Relationship (SPR) modeling, which includes Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a computational approach used to predict the properties of chemical compounds based on their molecular structure. These models are built by establishing a mathematical relationship between a set of molecular descriptors and a particular property of interest.

For 1H-Pyrrole, 1-pentyl-, SPR models can be developed to predict a wide range of chemical and physical properties, such as:

Lipophilicity: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a crucial parameter in drug design and environmental science. nih.govsci-hub.seresearchgate.netnih.govub.edu QSAR models can be trained on a dataset of pyrrole derivatives with known logP values to predict the lipophilicity of 1H-Pyrrole, 1-pentyl-. nih.govsci-hub.seresearchgate.netnih.govub.edu

Boiling Point and Vapor Pressure: These physical properties are important for chemical engineering applications and can be predicted using QSPR models based on descriptors that capture the size, shape, and intermolecular forces of the molecule.

Toxicity and other Biological Activities: QSAR models are widely used in toxicology to predict the potential adverse effects of chemicals. researchgate.net By analyzing the structural features of a series of pyrrole derivatives with known toxicity data, a model can be developed to assess the potential toxicity of 1H-Pyrrole, 1-pentyl-. researchgate.net

The development of a robust SPR model involves several steps, including the selection of a suitable set of molecular descriptors, the choice of a statistical method to build the model (e.g., multiple linear regression, partial least squares, or machine learning algorithms), and the validation of the model's predictive performance.

Computational Design and Screening of Pyrrole-Based Systems for Materials Science

Computational methods play a crucial role in the design and discovery of new materials with desired properties. For pyrrole-based systems, including those incorporating the 1H-Pyrrole, 1-pentyl- moiety, computational design and screening can be used to explore their potential in various materials science applications.

One area of interest is the development of organic electronic materials. Pyrrole-containing polymers and small molecules have been investigated for their semiconducting properties, which make them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Computational screening can be used to rapidly evaluate a large number of candidate molecules based on their predicted electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport and light absorption.

Another potential application is in the field of corrosion inhibitors. researchgate.netnih.govnih.govkfupm.edu.saresearchgate.net Organic molecules containing heteroatoms like nitrogen and a π-system, such as 1H-Pyrrole, 1-pentyl-, can adsorb on metal surfaces and form a protective layer that inhibits corrosion. researchgate.netnih.govnih.govkfupm.edu.saresearchgate.net Computational methods, including DFT and molecular dynamics simulations, can be used to study the interaction of these molecules with metal surfaces and to predict their inhibition efficiency. researchgate.netnih.govnih.govkfupm.edu.saresearchgate.net This allows for the rational design of more effective corrosion inhibitors. researchgate.netnih.govnih.govkfupm.edu.saresearchgate.net

The computational design process typically involves:

Generating a virtual library of candidate molecules: This can be done by systematically modifying the structure of a parent molecule, such as 1H-Pyrrole, 1-pentyl-.

Calculating relevant properties for each molecule: This is usually done using high-throughput computational methods.

Screening the library to identify promising candidates: This is based on a set of predefined criteria for the desired properties.

Further computational and experimental validation of the selected candidates.

Theoretical Mechanistic Studies of 1H-Pyrrole, 1-pentyl- Reactions

Theoretical mechanistic studies are essential for understanding the detailed pathways of chemical reactions. By using quantum chemical methods to calculate the energies and structures of reactants, products, transition states, and intermediates, it is possible to elucidate the reaction mechanism and to predict the reaction rates and selectivity.

For 1H-Pyrrole, 1-pentyl-, theoretical studies can be applied to investigate a variety of reactions, including:

Electrophilic Aromatic Substitution: The pyrrole ring is highly reactive towards electrophiles, and substitution typically occurs at the C2 or C5 positions. Theoretical calculations can be used to study the mechanism of reactions such as halogenation, nitration, and acylation, and to explain the observed regioselectivity.

Cycloaddition Reactions: Pyrrole and its derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as either a diene or a dienophile. researchgate.netresearcher.lifelibretexts.orgpageplace.denih.gov Theoretical studies can help to understand the stereochemistry and regioselectivity of these reactions and to predict their feasibility. researchgate.netresearcher.lifelibretexts.orgpageplace.denih.gov

Oxidation and Polymerization: The pyrrole ring is susceptible to oxidation, which can lead to the formation of polymers (polypyrrole). Theoretical methods can be used to study the mechanism of the oxidative polymerization process and to understand the electronic properties of the resulting polymer.

These theoretical studies not only provide fundamental insights into the reactivity of 1H-Pyrrole, 1-pentyl- but also have practical implications for the development of new synthetic methodologies and the control of chemical processes.

Advanced Applications of 1h Pyrrole, 1 Pentyl and Its Derivatives in Chemical Science

Utilization in Materials Science and Engineering

The incorporation of the pyrrole (B145914) moiety into larger molecular and polymeric structures is fundamental to the development of advanced organic materials. The N-pentyl substitution is a key strategy to enhance solubility and processability, allowing these materials to be integrated into functional devices.

Role in Organic Semiconductors for Photovoltaic Devices

Pyrrole-containing structures are integral to the design of organic semiconductors used in optoelectronic devices. The pyrrole ring acts as an electron-rich unit that can be incorporated into larger conjugated systems, such as donor-acceptor polymers and small molecules. These materials are the active components in organic photovoltaic (OPV) cells. The fundamental properties of the pyrrole core, such as its electron density and the ability to be easily functionalized at the nitrogen atom with groups like pentyl, make it a versatile building block for tuning the electronic and morphological properties of organic semiconductors.

Applications in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) represent a cornerstone of modern flexible electronics, and the performance of these devices is critically dependent on the semiconductor material used. Pyrrole derivatives, particularly those incorporated into larger, planar, and highly conjugated systems like diketopyrrolopyrrole (DPP), have emerged as excellent materials for OFETs. nih.govfrontiersin.org The chemical structure of the organic semiconductor is paramount for improving charge carrier mobility. nih.govtcichemicals.comresearchgate.net Key molecular design features for high-performance OFETs include a long conjugation length, good molecular planarity for efficient π-π stacking, and a strong intramolecular charge transfer (ICT) effect. frontiersin.org

The pyrrole unit is a component of sophisticated semiconductor structures. For instance, a novel building block based on a half-fused DPP, where a thiophene (B33073) unit is fused to the DPP core, has been designed for use in OFETs. nih.gov Another example involves pyrrolopyrrole-based aza-BODIPY small molecules, which have been synthesized and tested as the semiconductor layer in OFETs, demonstrating p-type behavior. frontiersin.org The N-pentyl group in 1H-Pyrrole, 1-pentyl- can be a strategic modification to improve the solution processability of these complex semiconductors, facilitating their deposition into the thin films required for OFET fabrication.

| Device Parameter | Value | Reference Material |

| Device Type | p-type OFET | Pyrrolopyrrole-based aza-BODIPY |

| Average Hole Mobility (μh) | 1.3 × 10⁻³ cm² V⁻¹ s⁻¹ | Pyrrolopyrrole-based aza-BODIPY |

| Maximum Hole Mobility (μh) | 1.5 × 10⁻³ cm² V⁻¹ s⁻¹ | Pyrrolopyrrole-based aza-BODIPY |

This interactive table presents performance data for an OFET utilizing a pyrrole-based semiconductor material. frontiersin.org

Development of Conductive Polymers and Advanced Functional Materials